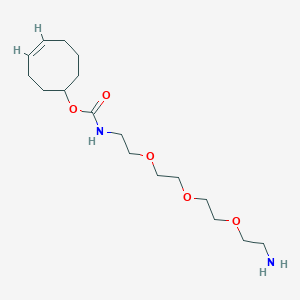

(S)-TCO-PEG3-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C17H32N2O5 |

|---|---|

分子量 |

344.4 g/mol |

IUPAC名 |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1- |

InChIキー |

AFIOVAPNQNBQKL-UPHRSURJSA-N |

異性体SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCN |

正規SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN |

製品の起源 |

United States |

Foundational & Exploratory

(S)-TCO-PEG3-amine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (S)-TCO-PEG3-amine, a key reagent in the field of bioconjugation and drug development. This document details its role in advanced bioorthogonal chemistry, offers structured data on its properties, and provides exemplary experimental protocols for its use.

Introduction to this compound

This compound is a heterobifunctional linker molecule that plays a pivotal role in "click chemistry," specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] It features a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a terminal primary amine.[3][4]

The TCO group is a highly reactive dienophile that engages in exceptionally fast and specific cycloaddition reactions with tetrazine partners.[1] This reaction is notable for its biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[1][2] The PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making this linker ideal for modifying biomolecules.[2] The primary amine provides a versatile handle for conjugation to various molecules, such as proteins, peptides, or drug compounds, typically by forming stable amide bonds with activated carboxylic acids.[4][5] These properties make this compound an invaluable tool for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and labeling biomolecules for imaging and diagnostic applications.[3][6]

Chemical Structure and Properties

The this compound molecule consists of three key functional components: the reactive (S)-trans-cyclooctene headgroup, a flexible PEG3 linker, and a primary amine for conjugation.

Chemical Structure:

-

SMILES: O=C(O[C@H]1CCC/C([H])=C/CC1)NCCOCCOCCOCCN[3]

-

InChI Key: (Generated from SMILES, for structural database searching)

Physical and Chemical Properties

The properties of this compound are summarized in the table below, compiled from various chemical suppliers. Note that some variations exist between suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₂N₂O₅ | [2][3][4] |

| Molecular Weight | 344.45 g/mol | [2][3][4] |

| Appearance | Colorless to slightly yellow oil | [2][7] |

| Purity | >95% (typically determined by HPLC) | [2][7] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Chloroform | [2][7] |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. | [2][4] |

| Shipping Conditions | Typically shipped at ambient temperature or on dry ice. | [4][7] |

Note: The trans-cyclooctene moiety has a limited shelf life as it can isomerize to the unreactive cis-cyclooctene form. Therefore, long-term storage is not recommended.[4]

Core Applications and Reaction Mechanism

The primary application of this compound is to introduce a TCO moiety onto a molecule of interest via its primary amine. This "TCO-functionalized" molecule can then be rapidly and specifically conjugated to another molecule bearing a tetrazine group. This bioorthogonal ligation is central to many advanced bioconjugation strategies.[1][8]

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The TCO-tetrazine ligation is a powerful click chemistry reaction characterized by its extraordinary speed and selectivity.[9] The reaction proceeds via a two-step mechanism:

-

[4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) in an inverse-electron-demand Diels-Alder cycloaddition. This forms an unstable tricyclic intermediate.[10]

-

Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂).[10]

The final product is a stable dihydropyridazine conjugate. The release of nitrogen gas serves as a strong thermodynamic driving force for the reaction, ensuring its irreversibility.[10]

Experimental Protocols

The primary amine of this compound allows for its conjugation to molecules containing activated carboxyl groups, most commonly found on proteins (aspartic acid, glutamic acid side chains, or C-terminus). The following is a general protocol for labeling a protein with this compound using EDC/NHS chemistry.

Protein Labeling with this compound

This two-step protocol first activates the carboxyl groups on the target protein and then reacts them with the amine group of the TCO linker.

Materials and Reagents:

-

Protein of interest (in an amine-free buffer, e.g., MES or PBS)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Reaction Buffer: MES buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

-

Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Spin desalting columns for purification

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or carboxylates.

-

-

Activation of Protein Carboxyl Groups:

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or cold Reaction Buffer.

-

Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Immediately prepare a stock solution of this compound in anhydrous DMSO.

-

Add a 20- to 50-fold molar excess of the this compound solution to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Remove excess, unreacted this compound and reaction byproducts using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the degree of labeling (DOL) using analytical techniques such as mass spectrometry (for mass shift) or by reacting the TCO-labeled protein with a tetrazine-fluorophore and measuring the absorbance.

-

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

(S)-TCO-PEG3-amine: A Technical Guide for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of (S)-TCO-PEG3-amine, a heterobifunctional linker integral to modern bioconjugation strategies. We will explore its core chemical principles, primary research applications, and detailed experimental protocols, supported by quantitative data and workflow visualizations.

Core Concepts and Mechanism of Action

This compound is a powerful chemical tool composed of three key functional components:

-

A trans-cyclooctene (TCO) group: This strained alkene is the reactive moiety that participates in bioorthogonal "click chemistry" reactions.

-

A primary amine (-NH₂) group: This functional group provides a reactive handle for covalent attachment to biomolecules.

-

A hydrophilic triethylene glycol (PEG3) spacer: This flexible linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2][3]

The primary utility of this compound lies in its ability to facilitate a two-step conjugation process. First, its amine group is used to attach the TCO moiety to a molecule of interest (e.g., an antibody, peptide, or nanoparticle) that contains a suitable reactive partner, such as a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.[1][2][4]

Once the molecule is "TCO-functionalized," it can be rapidly and specifically conjugated to another molecule bearing a tetrazine group. This second reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of bioorthogonal click chemistry.[5][6] This reaction is exceptionally fast and chemoselective, meaning it proceeds efficiently in complex biological environments without interfering with native functional groups.[5]

Key Applications in Research

The unique properties of this compound make it suitable for a wide range of applications where precise molecular linkage is critical.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug (payload) to a monoclonal antibody. The antibody directs the payload to a specific target, such as a cancer cell, enhancing therapeutic efficacy while minimizing off-target toxicity.[7][8]

-

PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase ligand.[6][7]

-

Pre-targeted Imaging and Therapy: This strategy involves administering the TCO-functionalized biomolecule (e.g., an antibody that targets a tumor) first. After it has accumulated at the target site and unbound antibody has cleared from circulation, a much smaller, rapidly clearing tetrazine-labeled imaging agent or radiopharmaceutical is administered. This approach significantly improves the target-to-background signal ratio.[5]

-

Live-Cell Imaging: The biocompatibility of the iEDDA reaction allows for the labeling of specific proteins or cellular components in living cells for advanced microscopy techniques, such as STED nanoscopy.[5][9]

-

Surface Immobilization: Researchers can immobilize peptides, proteins, or other biomolecules onto surfaces like magnetic beads or sensor chips for diagnostic assays or purification processes.[1][2]

Quantitative Data Summary

The following tables summarize key physical, chemical, and kinetic properties of this compound and its associated reaction.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₇H₃₂N₂O₅ | [5][10] |

| Molecular Weight | ~344.5 g/mol | [5][10] |

| Purity | >95% (typically) | [1][5][10] |

| Appearance | Colorless to slightly yellow oil | [1][3][5] |

| Solubility | DMSO, DMF, DCM, THF, Acetonitrile | [5][10] |

| Storage Conditions | -20°C, desiccated, avoid light |[5][10] |

Table 2: Reaction Kinetics and Stability

| Parameter | Value / Observation | Conditions | Source(s) |

|---|---|---|---|

| Second-Order Rate Constant (k₂) | ~2,000 M⁻¹s⁻¹ | TCO reaction with tetrazine in 9:1 methanol/water | [11] |

| General Rate Constant Range | 10⁴ - 10⁷ M⁻¹s⁻¹ | TCO-tetrazine iEDDA reactions | [12] |

| Aqueous Stability | ~10.5% loss of reactivity after 4 weeks | TCO-modified IgG stored at 4°C | [13] |

| Aqueous Stability | ~7% loss of reactivity after 4 weeks | TCO-modified IgG stored at -20°C |[13] |

Experimental Protocols

This section provides a generalized, two-step protocol for conjugating a protein (e.g., an antibody) to a payload using this compound.

Protocol: Two-Step Protein-Payload Conjugation

Step 1: TCO-Functionalization of a Protein

This procedure describes the modification of a protein's lysine residues or N-terminus by reacting the primary amine of this compound with a protein pre-functionalized with an NHS ester. Alternatively, the protein's native carboxyl groups can be activated with EDC/NHS to react with the linker's amine.

-

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound.

-

NHS-ester functionalized molecule OR EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Anhydrous DMSO or DMF.

-

Desalting columns or dialysis equipment for purification.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

-

Methodology:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (like PBS).

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

-

Activation (if starting from carboxyl groups): If modifying the protein's native carboxyl groups, add a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

-

Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column or via dialysis against the reaction buffer.

-

Characterization: Confirm the degree of labeling (DOL) using analytical methods such as mass spectrometry (MALDI-TOF or ESI-MS) or by reacting a sample with a tetrazine-fluorophore and measuring absorbance.

-

Step 2: Bioorthogonal Ligation with a Tetrazine-Payload

This procedure uses the TCO-functionalized protein from Step 1 and reacts it with a tetrazine-modified payload.

-

Materials:

-

Purified TCO-functionalized protein (from Step 1).

-

Tetrazine-functionalized payload (drug, fluorophore, etc.).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of the tetrazine-payload in a compatible solvent (e.g., DMSO or aqueous buffer).

-

Ligation Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine-payload to the solution of TCO-functionalized protein.

-

Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[5][13] For very low concentration samples, incubation time can be extended.

-

Purification (Optional): If necessary, remove any excess tetrazine-payload using size-exclusion chromatography (SEC) or dialysis, depending on the size difference between the final conjugate and the payload.

-

Final Characterization: Analyze the final conjugate using SDS-PAGE, SEC, and mass spectrometry to confirm successful conjugation and purity.

-

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medkoo.com [medkoo.com]

- 5. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 11. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 12. TCO-PEG3-NHS ester | Benchchem [benchchem.com]

- 13. interchim.fr [interchim.fr]

(S)-TCO-PEG3-Amine: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability characteristics of (S)-TCO-PEG3-amine, a key heterobifunctional linker used in bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document outlines the core properties, experimental protocols, and critical considerations for the effective use of this reagent.

This compound is a valuable tool in "click chemistry," specifically in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. It features a trans-cyclooctene (TCO) moiety, which reacts with high specificity and kinetics with a tetrazine partner, and a primary amine for conjugation to biomolecules or surfaces. The inclusion of a polyethylene glycol (PEG) spacer enhances its hydrophilic properties.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.

| Property | Description | Source(s) |

| Appearance | Colorless to slightly yellow oil | [1][2][3] |

| Molecular Formula | C19H36N2O5 or C17H32N2O5 (varies by supplier) | [1][4] |

| Molecular Weight | Approximately 344.45 g/mol or 372.5 g/mol (varies by supplier) | [1][4] |

| Purity | Typically >95% as determined by HPLC | [1][4] |

Solubility Characteristics

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Soluble | Another common solvent for preparing stock solutions. |

| Dichloromethane (DCM) | Soluble | Useful for reactions and purifications in organic media. |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent suitable for various reactions. |

| Chloroform | Soluble | A nonpolar organic solvent. |

| Acetonitrile | Soluble | A polar aprotic solvent often used in chromatography.[6] |

| Aqueous Buffers | The PEG spacer enhances solubility in aqueous media, though direct quantitative data is limited. The final concentration of organic co-solvents like DMSO or DMF in aqueous reaction buffers should typically not exceed 10% to avoid protein precipitation.[7] |

Experimental Protocol: Qualitative Solubility Assessment

This protocol outlines a general method for determining the qualitative solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, DCM, THF, Chloroform, PBS pH 7.4)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Add a small, known amount of this compound (e.g., 1 mg) to a clean microcentrifuge tube.

-

Add a small volume of the selected solvent (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved material. A clear solution indicates solubility at that concentration.

-

If undissolved material remains, incrementally add more solvent and repeat the vortexing and observation steps until the compound is fully dissolved or it is determined to be insoluble at a practical concentration.

Stability Characteristics

A critical aspect of using TCO-containing reagents is their stability. The strained trans-cyclooctene ring is susceptible to isomerization to the unreactive cis-cyclooctene (CCO) isomer.[4] This isomerization can be influenced by temperature, light, and the presence of certain chemical species.

| Condition | Stability Profile |

| Storage | Recommended storage at -20°C under desiccated conditions.[1][4] Long-term storage is not recommended due to potential isomerization.[4] Shipping is often done on dry ice to maintain stability.[1] |

| Aqueous Solution | The TCO functional group is reported to be stable in aqueous buffered media for weeks at 4°C.[5] However, one study on a TCO-modified antibody showed a 10.5% loss of reactivity towards tetrazines after 4 weeks at 4°C in a phosphate buffer at pH 7.5.[7] |

| Presence of Thiols | TCOs can be susceptible to thiol-promoted isomerization.[8] Radical inhibitors may help to suppress this isomerization in the presence of high thiol concentrations.[8] |

| Temperature | Elevated temperatures can promote isomerization. One study on a TCO derivative in DMSO-d6 showed that heating at 90°C for 70 minutes resulted in approximately 20% isomerization to the cis-isomer.[9] |

| Light | TCO compounds can be light-sensitive. Storage in the dark is recommended.[6] Photoisomerization is a method used in the synthesis of TCOs from their cis-isomers, highlighting their sensitivity to UV light.[10][11] |

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general method for assessing the stability of this compound over time in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Solvent or buffer of interest (e.g., PBS pH 7.4)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Incubator or water bath

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in PBS).

-

Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial chromatogram.

-

Incubation: Incubate the stock solution under the desired conditions (e.g., 4°C, 25°C, or 37°C).

-

Time-Point Analysis: At regular intervals (e.g., 1, 6, 24, 48 hours, and 1 week), withdraw an aliquot of the sample and analyze it by HPLC.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm

-

-

Data Analysis:

-

Identify the peak corresponding to intact this compound in the time-zero chromatogram.

-

Monitor the area of this peak over time. A decrease in the peak area indicates degradation.

-

Look for the appearance of new peaks, which may correspond to degradation products, such as the CCO isomer.

-

Application in Pre-Targeted Cell Imaging

A primary application of this compound is in pre-targeted cell imaging. This strategy involves a two-step labeling process that can reduce background fluorescence and enhance signal-to-noise ratios.

Experimental Protocol: Pre-Targeted Cell Surface Labeling

This protocol describes a general workflow for labeling cell surface glycans using metabolic labeling followed by reaction with this compound and a tetrazine-fluorophore.

Materials:

-

Cells of interest

-

Cell culture medium

-

Azide-modified sugar (e.g., per-O-acetylated N-azidoacetylmannosamine, Ac4ManNAz)

-

This compound

-

Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an azide-modified sugar for 1-3 days. The sugar is metabolized and incorporated into cell surface glycans, displaying azide groups on the cell surface.

-

Conjugation of TCO to Azide:

-

Treat the azide-labeled cells with a DBCO-TCO linker. The DBCO group will react with the azide via strain-promoted alkyne-azide cycloaddition (SPAAC) to attach the TCO moiety to the cell surface.

-

Alternatively, the amine group of this compound can be conjugated to a carboxylate-functionalized targeting moiety (e.g., an antibody) which then binds to the cell surface.

-

-

Wash: Wash the cells with PBS to remove any unreacted linker.

-

Labeling with Tetrazine-Fluorophore: Incubate the TCO-modified cells with a tetrazine-conjugated fluorophore. The IEDDA reaction will occur rapidly, covalently attaching the fluorophore to the cells.

-

Final Wash: Wash the cells with PBS to remove any unbound tetrazine-fluorophore.

-

Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. trace.tennessee.edu [trace.tennessee.edu]

- 11. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of (S)-TCO-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (S)-TCO-PEG3-amine, a key heterobifunctional linker used in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The molecule's structure combines a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary amine, offering a versatile tool for "click chemistry" applications.

Overview of this compound

This compound is a valuable reagent in the field of bioorthogonal chemistry. Its primary application lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine-functionalized molecules. This "click" reaction is known for its exceptionally fast kinetics and high specificity, allowing for the efficient conjugation of biomolecules in complex biological environments without the need for cytotoxic catalysts.[1]

Key Structural Features and their Functions:

-

(S)-trans-Cyclooctene (TCO): The strained eight-membered ring with a trans double bond is the reactive handle for the iEDDA reaction. The specific (S)-enantiomer is often desired to ensure stereospecificity in the final conjugate, which can be crucial for biological activity.

-

PEG3 Spacer: The triethylene glycol linker enhances the aqueous solubility of the molecule and the resulting bioconjugate. It also provides a flexible spacer arm, minimizing steric hindrance between the conjugated molecules.

-

Primary Amine: The terminal amine group serves as a versatile nucleophile for conjugation to various electrophilic moieties, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of coupling agents), on target molecules like proteins, peptides, or small molecule drugs.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₂N₂O₅ | [2] |

| Molecular Weight | 344.45 g/mol | [2] |

| Appearance | Colorless to slightly yellow oil | [3] |

| Solubility | Soluble in DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C, desiccated | [2] |

Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A plausible and efficient synthetic strategy involves three main stages:

-

Enantioselective Synthesis of (S)-trans-cyclooct-4-enol: This is the critical step for establishing the desired stereochemistry of the TCO core.

-

PEGylation of (S)-trans-cyclooct-4-enol: Introduction of the PEG3 linker with a protected amine functionality.

-

Deprotection to Yield this compound: Removal of the protecting group to furnish the final product.

References

(S)-TCO-PEG3-amine Reaction with Tetrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) derivatives and tetrazines is a premier bioorthogonal "click chemistry" ligation. It is distinguished by its exceptionally rapid kinetics, high specificity, and biocompatibility, proceeding without the need for toxic catalysts.[1][2][3] This guide provides a detailed examination of the reaction involving a specific, highly reactive dienophile, (S)-TCO-PEG3-amine, with various tetrazines. It covers the core reaction mechanism, quantitative kinetic data, detailed experimental protocols for bioconjugation, and logical workflows, serving as a vital resource for professionals in chemical biology and drug development.

Core Reaction Mechanism

The ligation between this compound and a tetrazine is a two-step process initiated by an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][5]

-

[4+2] Cycloaddition: The electron-deficient 1,2,4,5-tetrazine (the diene) rapidly reacts with the highly strained and electron-rich trans-cyclooctene (TCO) of the this compound (the dienophile). This forms an unstable, bicyclic intermediate.[5]

-

Retro-Diels-Alder Elimination: The intermediate undergoes a rapid cycloreversion, irreversibly releasing dinitrogen (N₂) gas.[4][6][7] This step is the thermodynamic driving force for the reaction, resulting in a stable dihydropyridazine conjugate.[4][6]

The reaction is bioorthogonal, meaning the TCO and tetrazine moieties are highly selective for each other and do not interfere with native functional groups like amines or thiols present in complex biological systems.[6][8][9] The PEG3 (polyethylene glycol) linker enhances the hydrophilicity and bioavailability of the TCO moiety, while the amine group provides a versatile handle for further functionalization.[8]

Caption: The IEDDA reaction between this compound and a tetrazine.

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its speed, with second-order rate constants (k₂) that are among the fastest known for any bioorthogonal reaction, often ranging from 1,000 to over 1,000,000 M⁻¹s⁻¹.[3][10] This allows for efficient conjugation even at low, micromolar concentrations typical in biological systems.[8][11] The reaction rate is influenced by the electronic and steric properties of the substituents on the tetrazine ring.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 ± 400 | Not Specified |

| sTCO-acid | Tetrazine carbamate | 23,800 ± 400 | 20°C |

| (S)-TCO | 3,6-diphenyl-s-tetrazine | 2.86 x 10⁵ | Water |

| (S)-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 3.3 x 10⁶ | Water |

This table presents a selection of reported kinetic data to illustrate the range of reaction rates. Rates are highly dependent on the specific molecular structures, solvent, and temperature.[12][13]

Experimental Protocols

This section provides a detailed methodology for a common application: the conjugation of a TCO-functionalized protein to a tetrazine-functionalized molecule.

General Protocol for Protein-Small Molecule Ligation

This workflow describes the labeling of a protein (functionalized with TCO) with a small molecule probe (functionalized with a tetrazine).

Materials:

-

TCO-functionalized protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

-

Tetrazine-functionalized small molecule or peptide.

-

Anhydrous, high-quality Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[14]

-

Size-Exclusion Chromatography (SEC) system for high-resolution purification (optional).[14]

Methodology:

-

Reagent Preparation:

-

TCO-Tetrazine Ligation:

-

Add 1.05 to 1.5 molar equivalents of the tetrazine-reagent to the TCO-protein solution.[8] Using a slight excess of the tetrazine component can help drive the reaction to completion.[14]

-

Incubate the reaction mixture for 30 to 120 minutes at room temperature (25°C) or at 4°C (may require longer incubation).[8][14] Gentle mixing is recommended.

-

Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak between 510 and 550 nm.[6][14]

-

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Confirm conjugation using techniques such as UV-Vis spectroscopy, SDS-PAGE (which should show a molecular weight shift), or mass spectrometry.

-

Store the purified protein conjugate at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[4]

-

Caption: General experimental workflow for TCO-tetrazine bioconjugation.

Applications in Research and Drug Development

The unparalleled speed and biocompatibility of the TCO-tetrazine reaction have made it a vital tool in numerous advanced applications:

-

Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies.

-

Pretargeted Imaging and Therapy: A two-step approach where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled radiotracer or drug, reducing off-target toxicity.[9][10][15]

-

Live Cell Imaging: Labeling of specific biomolecules on or inside living cells in real-time without causing cellular disruption.[16]

-

"Click-to-Release" Systems: Designing prodrugs where the TCO-tetrazine reaction triggers the release of a therapeutic agent at a specific site.[3][17]

Conclusion

The reaction between this compound and tetrazines represents the pinnacle of bioorthogonal chemistry in terms of speed and efficiency. Its robust, catalyst-free nature and high specificity make it an indispensable method for creating complex bioconjugates for advanced diagnostics, targeted therapeutics, and fundamental biological research. By understanding the core principles and experimental protocols outlined in this guide, researchers can effectively leverage this powerful chemical tool to advance their scientific objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hetero-bifunctional Crosslinkers Containing Tetrazine which Selectively Reacts with Strained C-C Multiple Bonds | TCI Deutschland GmbH [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. precisepeg.com [precisepeg.com]

- 17. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]

(S)-TCO-PEG3-amine for PROTAC Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (S)-TCO-PEG3-amine as a versatile linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This compound has emerged as a valuable building block in PROTAC design due to its unique combination of a strained trans-cyclooctene (TCO) group and a polyethylene glycol (PEG) spacer. The TCO moiety enables highly efficient and bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules, while the PEG3 spacer enhances solubility and provides optimal length and flexibility for the formation of a productive ternary complex.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the linker is essential for rational PROTAC design. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₂N₂O₅ | [1] |

| Molecular Weight | 344.45 g/mol | [1] |

| Appearance | Colorless to slightly yellow oil | [1] |

| Purity | >95% (typically >98% by HPLC) | [1] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Rationale for Use in PROTAC Linker Design

The selection of this compound as a PROTAC linker is driven by two key features: the trans-cyclooctene (TCO) group and the polyethylene glycol (PEG) spacer.

The TCO Group for Bioorthogonal Click Chemistry:

The TCO group is a strained alkene that participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes[2]. This is particularly advantageous for the synthesis of PROTACs, allowing for the efficient and specific conjugation of a TCO-functionalized warhead (targeting the protein of interest) with a tetrazine-functionalized E3 ligase ligand. This approach is central to the "CLIPTAC" (Click-formed Proteolysis Targeting Chimera) strategy, where the two halves of the PROTAC are assembled within the living cell, potentially improving cell permeability and enabling targeted drug activation[3].

The PEG3 Spacer for Enhanced Physicochemical Properties:

The PEG3 spacer in this compound offers several benefits for PROTAC design:

-

Improved Solubility: PEG linkers are known to enhance the aqueous solubility of PROTACs, which is often a challenge for these large, complex molecules[4].

-

Optimal Length and Flexibility: The length of the linker is a critical parameter that dictates the geometry of the ternary complex. The PEG3 spacer provides a flexible chain of optimal length to facilitate the productive interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation[5].

-

Reduced Non-specific Binding: The hydrophilic nature of the PEG linker can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a BRD4-targeting PROTAC using this compound, as well as for the cellular assays required to evaluate its performance.

PROTAC Synthesis via TCO-Tetrazine Ligation

The following is a representative protocol for the synthesis of a BRD4-targeting PROTAC using the TCO-tetrazine click chemistry approach. This protocol involves three main stages: 1) synthesis of a tetrazine-functionalized pomalidomide (E3 ligase ligand), 2) synthesis of a JQ1-TCO conjugate (warhead-linker), and 3) the final click reaction to form the PROTAC.

1. Synthesis of Pomalidomide-Tetrazine

This protocol describes the synthesis of a tetrazine-functionalized pomalidomide derivative that can be used in the click reaction with the TCO-containing warhead.

-

Materials: Pomalidomide, 4-(aminomethyl)benzonitrile, sodium nitrite, hydrochloric acid, sodium azide, copper(II) sulfate, sodium ascorbate, appropriate solvents (e.g., DMF, water).

-

Step 1: Diazotization of 4-(aminomethyl)benzonitrile. Dissolve 4-(aminomethyl)benzonitrile in an aqueous solution of hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite dropwise while maintaining the temperature at 0°C. Stir for 30 minutes.

-

Step 2: Azide Formation. To the cold diazonium salt solution, add a solution of sodium azide in water dropwise. Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours. Extract the resulting azide with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Tetrazine Formation. The azide from the previous step is then reacted with an appropriate nitrile precursor in the presence of a suitable catalyst to form the tetrazine ring. This can be a complex, multi-step process and various methods have been reported for tetrazine synthesis[6][7].

-

Step 4: Conjugation to Pomalidomide. The tetrazine derivative with a reactive handle (e.g., a carboxylic acid or an amine) is then conjugated to pomalidomide using standard peptide coupling or nucleophilic substitution reactions to yield the final pomalidomide-tetrazine conjugate.

2. Synthesis of JQ1-TCO Conjugate

This protocol describes the synthesis of a JQ1 derivative functionalized with a TCO group via the this compound linker.

-

Materials: (+)-JQ1, this compound, a coupling agent (e.g., HATU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

-

Step 1: JQ1 Carboxylic Acid Derivative. (+)-JQ1 is first converted to a carboxylic acid derivative. This can be achieved by reacting JQ1 with a suitable reagent to introduce a carboxylic acid functionality, often at the tert-butyl ester position.

-

Step 2: Amide Coupling. To a solution of the JQ1 carboxylic acid derivative in DMF, add HATU and DIPEA. Stir for 10 minutes at room temperature. Add a solution of this compound in DMF and stir the reaction mixture at room temperature for 12-24 hours.

-

Step 3: Purification. Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the JQ1-TCO conjugate.

3. TCO-Tetrazine Click Reaction

This final step involves the bioorthogonal reaction between the JQ1-TCO conjugate and the pomalidomide-tetrazine derivative.

-

Materials: JQ1-TCO conjugate, pomalidomide-tetrazine derivative, and a suitable solvent (e.g., DMSO or a mixture of DMSO and PBS).

-

Step 1: Reaction Setup. Dissolve the JQ1-TCO conjugate and a slight molar excess (e.g., 1.1 equivalents) of the pomalidomide-tetrazine derivative in the chosen solvent.

-

Step 2: Reaction. Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete within 30 minutes to a few hours. Monitor the reaction progress by LC-MS.

-

Step 3: Purification. Upon completion, the final PROTAC can be purified by preparative HPLC to yield the desired product. The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.

Cellular Assays for PROTAC Evaluation

1. Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation[8][9].

-

Cell Culture and Treatment: Seed a human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, or THP-1) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) or a time-course at a fixed concentration. Include a vehicle control (DMSO).

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

2. Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the PROTAC-induced ternary complex in living cells.

-

Cell Line Preparation: Use a cell line that co-expresses the target protein (BRD4) fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

-

PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Quantitative Data on PROTAC Performance

| PROTAC | Warhead | E3 Ligase Ligand | Linker Composition | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Source(s) |

| dBET1 | JQ1 | Pomalidomide | Alkyl-PEG | Jurkat | ~30 | >95 | [1] |

| dBET6 | JQ1 | Pomalidomide | PEG-based | Jurkat | ~3 | >95 | [1] |

| ARV-825 | OTX015 | Pomalidomide | PEG-based | MGC803 | ~10 | >90 | [9] |

Note: DC₅₀ is the concentration of the PROTAC that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved.

The data in the table highlights that even with the same warhead and E3 ligase ligand, variations in the linker can significantly impact the degradation potency of a PROTAC. This underscores the necessity of empirical testing and optimization of the linker for each new target.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC design and function.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: BRD4 signaling pathway and its disruption by a PROTAC.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Caption: Logical relationship of components in a PROTAC synthesized via TCO-tetrazine ligation.

Conclusion

This compound is a highly valuable and versatile linker for the design and synthesis of PROTACs. Its unique combination of a bioorthogonal TCO group and a solubilizing PEG spacer provides researchers with a powerful tool to construct novel protein degraders. The ability to employ click chemistry for the final conjugation step offers significant advantages in terms of efficiency and modularity, facilitating the rapid assembly of PROTAC libraries for screening and optimization. While the optimal linker is target-dependent and requires empirical validation, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of next-generation targeted protein degraders.

References

- 1. lifesensors.com [lifesensors.com]

- 2. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plexium.com [plexium.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly become a cornerstone of bioorthogonal chemistry, offering a powerful toolkit for researchers in chemical biology, drug development, and materials science.[1] Its unparalleled kinetics, exceptional specificity, and ability to function within complex biological systems without the need for toxic catalysts have set it apart from other ligation chemistries.[1][2] This guide provides a comprehensive overview of the core principles of iEDDA reactions, quantitative kinetic data, detailed experimental protocols, and their applications in cutting-edge research.

Core Principles: A Paradigm Shift in Cycloaddition

The classical Diels-Alder reaction involves the [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile.[3] The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3]

The iEDDA reaction, as its name suggests, inverts these electronic requirements.[4] It is a cycloaddition between an electron-poor diene and an electron-rich dienophile.[4] This reversal of polarity means the primary orbital interaction is between the LUMO of the diene and the HOMO of the dienophile.[5] To achieve the fast reaction rates essential for bioorthogonal applications, the energy gap between these frontier orbitals must be minimized.[5]

Key characteristics of the iEDDA reaction include:

-

Exceptional Kinetics: It is one of the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1][5][6]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic metal catalysts.[7][8]

-

High Selectivity: The participating functional groups, typically tetrazines and strained alkenes, are highly selective for each other and do not cross-react with native biological functionalities.[6][7]

-

Irreversible Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product and driving the reaction to completion.[5][9]

Key Reagents: Tuning Reactivity and Stability

The versatility of the iEDDA reaction stems from the ability to tune the reactivity of both the diene and dienophile components.

Dienes: The most commonly used dienes in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz).[5] Their electron-poor nature is due to the presence of four electronegative nitrogen atoms in the aromatic ring.[10] The reactivity of tetrazines can be modulated by the substituents at the 3 and 6 positions. Electron-withdrawing groups increase the reaction rate, while sterically bulky groups can decrease it.[1]

Dienophiles: A wide range of dienophiles have been developed, with strained alkenes being the most prominent. Ring strain raises the energy of the dienophile's HOMO, bringing it closer to the diene's LUMO and accelerating the reaction.[1]

-

trans-Cyclooctenes (TCOs): TCOs are highly reactive dienophiles due to significant ring strain.[11] They exhibit some of the fastest kinetics in iEDDA reactions.[8] However, they can be susceptible to isomerization to the less reactive cis-isomer.[5]

-

Norbornenes: These are less strained than TCOs and therefore exhibit slower reaction kinetics.[12] However, their stability and ease of synthesis make them valuable for certain applications.[13]

-

Other Dienophiles: Cyclopropenes and other highly strained systems have also been explored to achieve even faster reaction rates.[1]

Quantitative Data: A Comparative Look at Reaction Kinetics

The second-order rate constant (k) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction, especially for in vivo applications where reactant concentrations are low. The following tables summarize the rate constants for various commonly used iEDDA pairs.

Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligations

| Diene | Dienophile | Rate Constant (k) in M⁻¹s⁻¹ | Notes |

|---|---|---|---|

| Dipyridyl Tetrazine | TCO | 2000 (±400) | In 9:1 Methanol/Water.[14][15] |

| Hydrogen-substituted Tetrazines | TCO | up to 30,000 | Can be highly reactive.[14] |

| Methyl-substituted Tetrazines | TCO | ~1000 | Common starting point.[14] |

| ATTO-tetrazines | TCO | up to 1000 | For fluorescence applications.[14] |

| General Range | TCO | 1 - 1 x 10⁶ | Highly dependent on substituents and solvent.[6][14] |

| s-TCO (d-fused) | Dipyridyl Tetrazine | 3,300,000 (± 40,000) | One of the fastest TCOs, but with reduced stability.[16] |

| CC49 Antibody-TCO | [¹¹¹In]In-labeled-Tz | 13,000 (± 80) | In PBS at 37°C, relevant for in vivo studies.[16] |

Table 2: Second-Order Rate Constants for Norbornene-Tetrazine Ligations

| Diene | Dienophile | Rate Constant (k) in M⁻¹s⁻¹ | Notes |

|---|---|---|---|

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Norbornene | 1.9 | Slow kinetics, limiting some applications.[12] |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | exo,exo-5-Norbornene-2,3-dimethanol | ~0.35 | In pure methanol; water can accelerate the reaction.[13] |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate | ~0.02 | Electron-withdrawing groups on the dienophile slow the reaction.[13] |

Applications in Research and Drug Development

The unique features of the iEDDA reaction have led to its widespread adoption in various fields.

-

Bioconjugation and Imaging: iEDDA is extensively used for labeling biomolecules such as proteins, nucleic acids, and lipids.[7] The ability to attach fluorophores or other imaging agents with high specificity allows for real-time tracking of biological processes in living cells and organisms.[1][7]

-

Pretargeted Imaging and Therapy: In this strategy, a modified antibody (e.g., conjugated with TCO) is first administered and allowed to accumulate at a target site, such as a tumor.[17][18] After unbound antibodies are cleared from circulation, a much smaller, rapidly clearing imaging or therapeutic agent (e.g., a radiolabeled tetrazine) is administered.[17][18] This agent then rapidly reacts with the pre-localized antibody via iEDDA, improving the target-to-background signal and reducing off-target toxicity.[18][19][20] This approach is particularly promising for positron emission tomography (PET) imaging and radioimmunotherapy (PRIT).[17][18]

-

Drug Delivery and Prodrug Activation: iEDDA chemistry enables the development of "click-to-release" systems for targeted drug delivery.[7][21] A drug can be caged with a dienophile (like TCO) and linked to a targeting moiety. Upon reaching the target site, a systemically administered tetrazine can react with the dienophile, triggering the release of the active drug with high spatiotemporal control.[7][22] This strategy has been explored for cancer therapy, where prodrugs are activated within the tumor microenvironment.[12][23]

Detailed Experimental Protocols

This section provides a representative protocol for the two-step labeling of a protein with a fluorophore using TCO-tetrazine ligation.

Protocol: Antibody Labeling via TCO-Tetrazine Ligation

Materials:

-

Antibody of interest (e.g., IgG) in a primary amine-free buffer (e.g., PBS, pH 7.4).

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS).

-

Tetrazine-fluorophore conjugate (e.g., Methyltetrazine-Sulfo-Cy5).

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF).

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.5.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Spin desalting columns (appropriate molecular weight cutoff for the antibody).

-

Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

Part 1: Activation of Antibody with TCO-NHS Ester

-

Protein Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in PBS. If the storage buffer contains primary amines (like Tris), perform a buffer exchange into PBS using a spin desalting column.[14]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[9]

-

Reaction Setup: To 100 µg of the antibody solution, add 5 µL of 1 M NaHCO₃ to raise the pH, facilitating the reaction with primary amines (lysine residues).[6][14]

-

Ligation: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[2]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2][6][14]

-

Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes to consume any unreacted NHS ester.[14]

-

Purification: Remove excess, unreacted TCO-NHS ester and buffer components using a spin desalting column, exchanging the buffer back to PBS, pH 7.4.[2][14] The TCO-activated antibody is now ready.

Part 2: Ligation of TCO-Antibody with Tetrazine-Fluorophore

-

Reaction Setup: To the purified TCO-labeled antibody, add the tetrazine-fluorophore conjugate. A 1.1 to 2.0 molar excess of the tetrazine is recommended to ensure complete labeling of the TCO sites.[2]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.[9] Protect the reaction from light if using a photosensitive fluorophore. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[5][6]

-

Final Purification: If necessary, remove any unreacted tetrazine-fluorophore using a spin desalting column.[2]

-

Storage: Store the final antibody-fluorophore conjugate at 4°C.[14] The conjugate is now ready for use in downstream applications like immunofluorescence or flow cytometry.

Conclusion and Future Outlook

The inverse electron demand Diels-Alder reaction is a robust and versatile tool that has significantly advanced the fields of chemical biology and drug development. Its rapid kinetics and bioorthogonality make it ideal for applications requiring high precision in complex biological settings.[1][12] Ongoing research continues to focus on the development of new diene and dienophile pairs with enhanced stability and even faster kinetics, as well as novel "click-to-release" strategies for therapeutic applications.[12] As our understanding of this powerful reaction grows, so too will its impact on diagnostics, therapy, and our fundamental understanding of biological systems.

References

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioorthogonal Diels–Alder Click Chemistry-Based Pretargeted PET Imaging Strategy for Monitoring Programmed Death-Ligand 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 21. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bioorthogonal micellar nanoreactors for prodrug cancer therapy using an inverse-electron-demand Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-TCO-PEG3-amine Bioconjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the bioconjugation of proteins using (S)-TCO-PEG3-amine. This method utilizes a two-step process involving the initial activation of protein carboxyl groups followed by the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety.[1][2][3] This "click chemistry" approach is renowned for its exceptional kinetics, high specificity, and biocompatibility, making it an ideal tool for creating stable protein conjugates for various applications, including antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.[1][2][4]

The inclusion of a hydrophilic polyethylene glycol (PEG) spacer in the this compound linker enhances water solubility and minimizes steric hindrance, which can improve labeling efficiency and reduce the aggregation of the labeled protein.[5] This protocol is designed as a comprehensive guide, but optimization for specific proteins and applications may be necessary.

Principle of the Reaction

The conjugation strategy involves two key stages:

-

Protein Modification with this compound: The primary amine of this compound is covalently coupled to the carboxyl groups (present on aspartic or glutamic acid residues) of the target protein. This reaction is mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which then reacts with sulfo-NHS to form a more stable amine-reactive sulfo-NHS ester.[6][7][8] This intermediate readily reacts with the primary amine of this compound to form a stable amide bond, resulting in a TCO-functionalized protein.

-

TCO-Tetrazine Ligation: The TCO-modified protein is then reacted with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another protein). This reaction proceeds via a rapid and irreversible [4+2] cycloaddition, forming a stable dihydropyridazine linkage and releasing nitrogen gas as the sole byproduct.[1][9] This bioorthogonal reaction is highly selective and occurs efficiently under mild, physiological conditions without the need for a catalyst.[3]

Quantitative Data Summary

The success and efficiency of the TCO-tetrazine ligation are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for TCO-tetrazine reactions. | [1][3] |

| > 800 M⁻¹s⁻¹ | General TCO-tetrazine ligation. | [2][5] | |

| 1100 to 73,000 M⁻¹s⁻¹ | In buffered aqueous solution at 37 °C. | [10] | |

| up to 3.3 x 10⁶ M⁻¹s⁻¹ | Fastest known TCO-tetrazine reactions. | [11] | |

| Reaction pH | 4.5 - 5.0 | For EDC/sulfo-NHS activation of carboxyl groups. | [7] |

| 7.2 - 8.5 | For coupling of sulfo-NHS ester to primary amines. | [6] | |

| 6.0 - 9.0 | For TCO-tetrazine ligation. | [3] | |

| Reaction Temperature | Room Temperature | For both EDC/sulfo-NHS and TCO-tetrazine reactions. | [3][7] |

| Stoichiometry (Tetrazine:TCO) | 1:1 to 1.5:1 | Recommended molar ratio for protein-protein conjugation. | [1] |

Experimental Protocols

Materials and Reagents

-

Target protein with accessible carboxyl groups

-

This compound

-

Tetrazine-functionalized molecule of interest

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

-

2-Mercaptoethanol (optional, for quenching EDC)

-

Spin desalting columns or dialysis cassettes for buffer exchange and purification

-

Anhydrous DMSO or DMF for dissolving reagents

Protocol 1: TCO-Functionalization of Proteins via EDC/sulfo-NHS Chemistry

This protocol describes the modification of a protein with this compound by targeting the protein's carboxyl groups.

1. Protein Preparation: a. Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL. b. If the protein solution contains amine or carboxylate buffers (e.g., Tris or acetate), perform a buffer exchange into the Activation Buffer using a spin desalting column or dialysis.

2. Reagent Preparation (Prepare immediately before use): a. Equilibrate EDC and sulfo-NHS to room temperature before opening the vials. b. Prepare a 10 mM solution of this compound in anhydrous DMSO or DMF. c. Prepare a 100 mM solution of EDC in Activation Buffer. d. Prepare a 100 mM solution of sulfo-NHS in Activation Buffer.

3. Activation of Protein Carboxyl Groups: a. To the protein solution, add the EDC solution to a final concentration of 2-4 mM and the sulfo-NHS solution to a final concentration of 5-10 mM.[12] b. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

4. (Optional) Quenching of EDC: a. To quench the EDC and prevent cross-linking of the TCO-amine to the protein's own amine groups, add 2-mercaptoethanol to a final concentration of 20 mM.[8] Incubate for 10 minutes at room temperature. b. Remove the excess EDC, sulfo-NHS, and quenching agent by buffer exchanging the protein into the Coupling Buffer (pH 7.2-7.5) using a spin desalting column.

5. Conjugation of this compound: a. Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution. The optimal molar ratio should be determined empirically for each protein. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

6. Quenching and Purification: a. Quench the reaction by adding a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM. Incubate for 15 minutes. b. Purify the TCO-labeled protein from excess reagents by size-exclusion chromatography or dialysis.

7. Storage: a. Store the purified TCO-protein conjugate at 4°C or -20°C in a suitable buffer. Avoid buffers containing azides or thiols.

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

1. Reactant Preparation: a. Prepare the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

2. Conjugation Reaction: a. Mix the TCO-labeled protein and the tetrazine-labeled molecule. For optimal results, a slight molar excess of the tetrazine-functionalized molecule (1.1 to 1.5-fold) is recommended.[5] b. Incubate the reaction mixture for 30-120 minutes at room temperature.[5] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by following the decrease in its absorbance at 510-550 nm.[3]

3. Purification (Optional): a. If necessary, the final conjugate can be purified from any excess, unreacted tetrazine reagent using size-exclusion chromatography or dialysis.

4. Storage: a. Store the final protein conjugate at 4°C until further use.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the two-step bioconjugation process.

TCO-Tetrazine Ligation Mechanism

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols: (S)-TCO-PEG3-amine for Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the utilization of (S)-TCO-PEG3-amine in antibody labeling. The protocols outlined herein are designed for researchers in academia and industry who are engaged in the development of antibody-drug conjugates (ADCs), diagnostic agents, and other targeted therapeutics. The central methodology involves the covalent attachment of the trans-cyclooctene (TCO) moiety to an antibody, rendering it reactive towards a tetrazine-functionalized molecule through a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach offers exceptional specificity and reaction kinetics, enabling the modular construction of precisely defined bioconjugates.[1][2]

This compound is a heterobifunctional linker molecule featuring a primary amine and a TCO group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The primary amine allows for conjugation to the antibody, while the TCO group serves as a handle for the subsequent bioorthogonal reaction. The PEG spacer enhances water solubility and minimizes steric hindrance.[3][4]

The labeling strategy described here focuses on the conjugation of the amine group of this compound to the carboxyl groups (present on glutamic and aspartic acid residues) of the antibody. This is achieved through a two-step process involving the activation of the antibody's carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

Experimental Protocols

Protocol 1: Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody in a suitable buffer that is free of extraneous amines, which could compete with the desired reaction.

Materials:

-

Antibody of interest

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0)

-

Spin desalting columns or dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

-

If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, glycine, sodium azide), it must be purified.[7]

-

Perform a buffer exchange into an amine-free buffer such as 0.1 M MES, pH 6.0, using a spin desalting column or dialysis. Follow the manufacturer's instructions for the chosen purification device.

-

Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280) or a protein concentration assay (e.g., BCA assay). The antibody should be at a concentration of 1-5 mg/mL for optimal labeling.[5]

Protocol 2: Antibody Labeling with this compound

This two-step protocol first activates the carboxyl groups on the antibody and then conjugates the this compound.

Materials:

-

Purified antibody in 0.1 M MES buffer, pH 6.0

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Spin desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

Step 1: Activation of Antibody Carboxyl Groups

-

Bring EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer (0.1 M MES, pH 6.0) immediately before use. For example, prepare a 10 mM EDC solution and a 25 mM Sulfo-NHS solution.

-

In a reaction tube, add the purified antibody.

-

Add the freshly prepared EDC and Sulfo-NHS solutions to the antibody solution. A typical starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[6] The optimal concentrations may need to be determined empirically for each antibody.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5]

Step 2: Conjugation of this compound

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately following the activation step, add the desired molar excess of this compound to the activated antibody solution. A 20 to 50-fold molar excess of the TCO reagent over the antibody is a common starting point.[5]

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of a non-amine buffer like PBS.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

-

Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[5]

Step 3: Purification of the TCO-labeled Antibody

-

Remove the excess, unreacted this compound and other reaction components by purifying the TCO-labeled antibody.

-

This can be achieved using spin desalting columns or size-exclusion chromatography (SEC).[8]

Protocol 3: Characterization of TCO-labeled Antibody

It is important to characterize the final product to determine the degree of labeling (DOL) and to ensure that the antibody's integrity and binding affinity are maintained.